4-[2-(Trifluoromethyl)phenyl]butan-2-one - 415955-47-4

4-[2-(Trifluoromethyl)phenyl]butan-2-one

Catalog Number: EVT-6448519
CAS Number: 415955-47-4
Molecular Formula: C11H11F3O
Molecular Weight: 216.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

-Hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one []

    Compound Description: This compound is a novel butan-2-one derivative synthesized through the reaction of 3-bromoprop-1-yne with 2-hydroxybenzaldehyde. Its structure was confirmed using various spectroscopic techniques and single-crystal X-ray diffraction analysis [].

-Methoxy-4-(prop-2-ynyloxy)benzaldehyde []

    Compound Description: This compound is another novel benzaldehyde derivative synthesized by reacting 3-bromoprop-1-yne with 4-hydroxy-3-methoxybenzaldehyde. Characterization was carried out using elemental analysis, 1H NMR, FTIR spectroscopy, and single-crystal X-ray diffraction [].

-Phenyl-3-(trifluoromethyl)butan-2-one []

    Compound Description: This compound is a trifluoromethylated butan-2-one derivative. It is synthesized through a trifluoromethylation reaction using a rhodium catalyst and diethyl zinc [].

N-[2-(trifluoromethyl)phenyl]succinamic acid []

    Compound Description: This compound, containing a trifluoromethylated phenyl group, adopts a syn-conformation for both amide and acid functionalities. It forms C(4) chains via N-H⋯O hydrogen bonds, further linked into ribbons through O-H⋯O interactions between anti-parallel chains [].

-(2-(((6-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one []

    Compound Description: This compound features a trifluoromethyl group on a pyridinyl ring involved in C-F···π interactions with a phenyl ring, contributing to the molecule's crystal structure stability [].

-Amino-2-Trifluoromethyl-Phenyl Retinate (ATPR) []

    Compound Description: This compound is a novel all-trans-retinoic acid (ATRA) derivative. It demonstrates potent activity in inducing cell differentiation, growth arrest, and apoptosis, particularly in acute promyelocytic leukemia (APL) models. Studies suggest its mechanism might involve the PI3K/AKT, ERK, and Notch signaling pathways [].

-[(3aR,4R,5S,7aS)-5-{(1S)-1-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyethoxy}-4-(2-methylphenyl)octahydro-2H-isoindol-2-yl]-1,3-oxazol-4(5H)-one []

    Compound Description: This compound represents a next-generation NK1 receptor antagonist. It exhibits potent activity, brain penetration, and a favorable safety profile in preclinical species. Compared to its predecessor, it demonstrates reduced drug-drug interaction potential and a shorter half-life, enabling once-daily dosing [].

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one derivatives []

    Compound Description: This series of compounds, developed by Merck, exhibits potent Cholesteryl Ester Transfer Protein (CETP) inhibitory activity. These inhibitors are associated with increased HDL cholesterol levels, a desirable outcome for managing cardiovascular diseases [].

-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP) []

    Compound Description: FMPPP demonstrates anti-proliferative effects against prostate cancer cells by inducing autophagy and inhibiting the mTOR/p70S6K pathway. This suggests its potential as a therapeutic agent for prostate cancer treatment [].

-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one []

    Compound Description: This compound represents a novel tricyclic, trifluoromethylated indenopyrazole, synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine through an acid-catalyzed reaction [].

-(2-Chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4- f][1,2,3,5]tetrazepin-4-(3H)-one []

    Compound Description: This compound shows promising antiproliferative activity, particularly against MDR (multi-drug resistant) cancer cell lines, surpassing the potency of its predecessor lacking the 2-chloroethyl substituent [].

-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1) [, ]

    Compound Description: LPP1 exhibits analgesic activity in the chronic constriction injury (CCI) mouse model of neuropathic pain without inducing motor deficits. It demonstrates antioxidant properties and does not negatively impact glucose utilization or lipid accumulation in in vitro and ex vivo assays [, ].

methanone []

    Compound Description: This compound is a 2-methoxy-substituted derivative of previously reported 4-methyl- and 4-chloro-substituted analogs. It exhibits a distinct crystal structure compared to its counterparts, with a gauche conformation of the thiophene ring and a disordered -CF3 group [].

(Z)-3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one O-2-Chlorobenzyl Oxime Nitrate []

    Compound Description: This compound, synthesized from a triazole-substituted butan-2-one derivative, exhibits fungicidal activity against Gibberella zeae at specific concentrations [].

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]-amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamide (12) []

    Compound Description: Compound 12, a 1,4-dihydropyridine derivative, demonstrates potent anti-inflammatory activity in a rat model of acute formalin-induced paw edema. Its efficacy surpasses that of reference drugs like acetylsalicylic acid, indomethacin, nimesulide, and paracetamol [].

Properties

CAS Number

415955-47-4

Product Name

4-[2-(Trifluoromethyl)phenyl]butan-2-one

IUPAC Name

4-[2-(trifluoromethyl)phenyl]butan-2-one

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

InChI

InChI=1S/C11H11F3O/c1-8(15)6-7-9-4-2-3-5-10(9)11(12,13)14/h2-5H,6-7H2,1H3

InChI Key

FAFLWUBOONFUHF-UHFFFAOYSA-N

SMILES

CC(=O)CCC1=CC=CC=C1C(F)(F)F

Canonical SMILES

CC(=O)CCC1=CC=CC=C1C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.